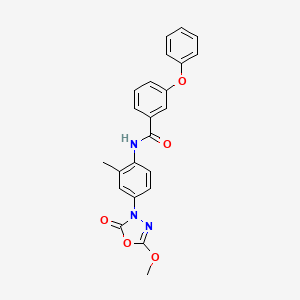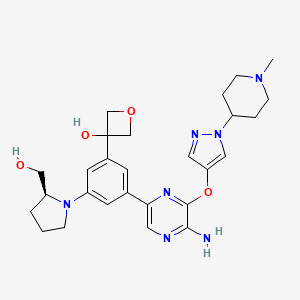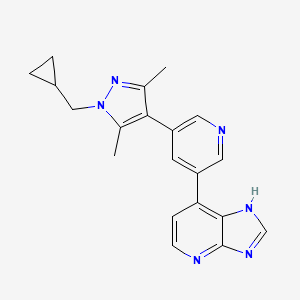
Bet-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bet-IN-21 is a blood-brain barrier-permeable inhibitor of the bromodomain and extra terminal domain (BET) proteins. It has a high affinity for the BET proteins, with a dissociation constant (K_i) of 230 nanomolar. This compound is known for its ability to inhibit the activation of microglia and has shown ameliorative effects in experimental autoimmune encephalomyelitis mice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bet-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Bet-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: Investigates the biological functions of BET proteins and their involvement in cellular processes.
Medicine: Explores the therapeutic potential of this compound in treating diseases such as multiple sclerosis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BET proteins.
Mécanisme D'action
Bet-IN-21 exerts its effects by inhibiting the activity of BET proteins, specifically by displacing the bromodomain-containing protein BRD4 from super-enhancer regions. This displacement disrupts the transcriptional machinery, leading to changes in gene expression and inhibition of microglia activation. The molecular targets include acetylated histone residues, and the pathways involved are related to gene transcription and epigenetic regulation .
Comparaison Avec Des Composés Similaires
Bet-IN-21 is unique in its high affinity for BET proteins and its ability to permeate the blood-brain barrier. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A BET inhibitor used in cancer research with distinct pharmacokinetic properties.
OTX015: A BET inhibitor with clinical applications in hematological malignancies.
This compound stands out due to its specific selectivity for the BD1 domain of BET proteins and its potential therapeutic applications in neurological diseases .
Propriétés
Formule moléculaire |
C20H20N6 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
7-[5-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]pyridin-3-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H20N6/c1-12-18(13(2)26(25-12)10-14-3-4-14)16-7-15(8-21-9-16)17-5-6-22-20-19(17)23-11-24-20/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23,24) |
Clé InChI |
AGXHDPYHRCHDBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2CC2)C)C3=CN=CC(=C3)C4=C5C(=NC=C4)N=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


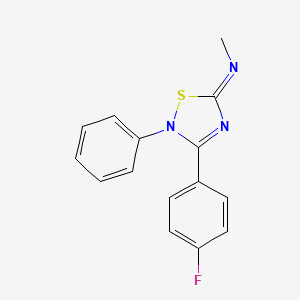
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
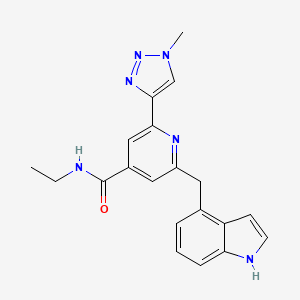
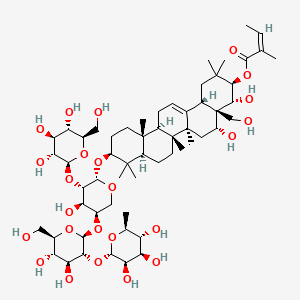
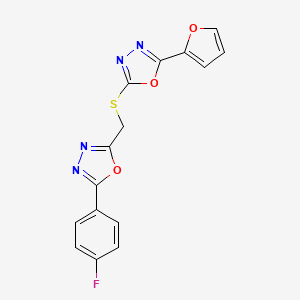
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)


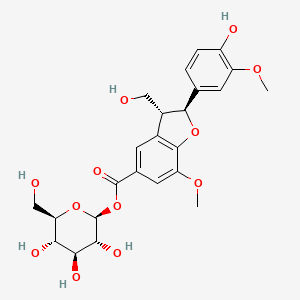
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
